3-Methylpentane

Description

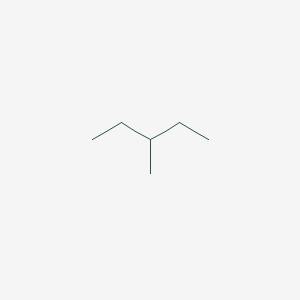

This compound is an alkane.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEOZHBOMNWTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052647 | |

| Record name | 3-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Liquid; Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |

| Record name | Pentane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/764 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

63.271 °C, 63.3 °C, 572 °F | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/764 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-6.6 °C, <20 °F (< -7 °C) (Closed cup), -54 to 19 °F | |

| Record name | 3-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/764 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Sol in ethanol, carbon tetrachloride; miscible in ether, acetone, benzene, heptane, In water, 17.9 mg/L at 25 °C, Solubility in water: none | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.66431 g/cu cm at 20 °C; 0.65976 g/cu cm at 25 °C, Liquid density = 664.31 kg/cu m at 20 °C, Relative density (water = 1): 0.66, 0.65-0.66 | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/764 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.0 (AIR= 1), Relative vapor density (air = 1): 2.97 | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

190.0 [mmHg], 190 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 20.5, 1 mmHg | |

| Record name | 3-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/764 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

96-14-0 | |

| Record name | 3-Methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8O3ML76T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/764 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-162.9 °C, -118 °C, -245 to -148 °F | |

| Record name | 3-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/764 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane, a branched-chain alkane with the chemical formula C₆H₁₄, is a structural isomer of hexane.[1] It is a colorless and volatile liquid characterized by a faint, gasoline-like odor.[2] As a constituent of crude oil and natural gas, it finds application as a solvent in organic synthesis, a component in gasoline, and a reference standard in chromatography. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including detailed experimental methodologies for their determination, to support its use in research and development.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 96-14-0[1][3] |

| Molecular Formula | C₆H₁₄[1][3] |

| Molar Mass | 86.18 g/mol [4][5][6] |

| Appearance | Colorless liquid[4] |

| Odor | Mild, gasoline-like[2] |

| Density | 0.664 g/mL at 20 °C[2] |

| Melting Point | -162.8 °C (-261.0 °F; 110.3 K)[1] |

| Boiling Point | 63.3 °C (145.9 °F; 336.4 K)[2][4] |

| Refractive Index (n²⁰/D) | 1.376[5] |

| Solubility in Water | 17.9 mg/L at 25 °C[7] |

| Vapor Pressure | 135 mmHg at 17 °C[5] |

| Viscosity | 0.326 cP at 20 °C |

| Surface Tension | 18.12 dynes/cm at 20 °C[4] |

Table 2: Thermochemical and Safety Properties of this compound

| Property | Value |

| Flash Point | -6.6 °C (20.1 °F) (Closed Cup)[4][7] |

| Autoignition Temperature | 278 °C (532 °F)[2][4] |

| Heat of Combustion | -4160 kJ/mol[2] |

| Heat of Vaporization | 28.06 kJ/mol at boiling point[3] |

| Lower Explosive Limit | 1.2% by volume |

| Upper Explosive Limit | 7.7% by volume[5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and recognized testing methods.

Determination of Boiling Point

The boiling point of this compound is determined using the distillation method, which is based on the principles outlined in ASTM D1078 .

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving cylinder

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A measured volume of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled as per the standard distillation setup, ensuring all joints are secure. The thermometer bulb is positioned so that its top is level with the bottom of the side arm of the distillation flask.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. The heating rate is adjusted to maintain a steady distillation rate of 4-5 mL per minute.

-

The temperature at which the first drop of distillate falls into the receiving cylinder is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The constant temperature observed when the bulk of the liquid is distilling is recorded as the boiling point of this compound.

Determination of Melting Point

The melting point of this compound, which is very low, is determined using a cryostat and a calibrated temperature probe.

Apparatus:

-

Cryostat capable of reaching temperatures below -170 °C

-

Sample tube

-

Calibrated low-temperature thermometer or thermocouple

-

Stirring mechanism

Procedure:

-

A small sample of this compound is placed in the sample tube.

-

The sample tube is placed in the cryostat, and the temperature is gradually lowered.

-

The sample is continuously observed for the first signs of solidification. The temperature at which the first crystals appear is noted.

-

The temperature is then slowly increased at a controlled rate (e.g., 1 °C per minute).

-

The temperature at which the last crystal melts is recorded as the melting point.

Determination of Density

The density of this compound is determined using a pycnometer, a method that provides high precision. This procedure is in line with the principles of ASTM D4052 .

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath at 20 °C until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound. It is brought to 20 °C in the constant temperature bath, the level is adjusted to the mark, and it is weighed again (m₃).

-

The density of this compound is calculated using the following formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water at 20 °C)

Determination of Flash Point

The flash point of this compound is determined using a closed-cup tester, following the principles of ASTM D93 .

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is placed on the cup, and the thermometer is inserted.

-

The sample is heated at a slow, constant rate. The stirrer is operated at a specified speed.

-

At regular temperature intervals, the ignition source is applied to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Determination of Autoignition Temperature

The autoignition temperature is determined by introducing the substance into a heated vessel and observing for ignition, based on ASTM E659 .

Apparatus:

-

Borosilicate glass flask of a specified volume (e.g., 500 mL)

-

Temperature-controlled furnace

-

Thermocouples for monitoring flask temperature

-

Hypodermic syringe for sample injection

Procedure:

-

The flask is placed in the furnace and heated to a predetermined temperature.

-

A small, measured volume of this compound is injected into the hot flask.

-

The flask is observed for a specified period to see if ignition occurs (a flame or explosion).

-

The test is repeated at different temperatures until the lowest temperature at which ignition occurs is determined. This temperature is the autoignition temperature.

Determination of Water Solubility

The water solubility of this compound is determined using the flask method as described in OECD Guideline 105 .

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical instrument for determining the concentration of this compound in water (e.g., gas chromatograph)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and placed in a constant temperature bath at 25 °C. The mixture is stirred for a sufficient time to reach equilibrium (typically 24 hours).

-

The mixture is then centrifuged to separate the undissolved this compound from the aqueous phase.

-

A sample of the aqueous phase is carefully withdrawn and its this compound concentration is determined using a calibrated gas chromatograph.

-

The determined concentration represents the water solubility of this compound at that temperature.

Determination of Refractive Index

The refractive index of this compound is measured using an Abbe refractometer, following the principles of ASTM D1218 .

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (sodium lamp)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the prism.

-

The prisms are closed, and the sample is allowed to come to a constant temperature (20 °C) by the circulating water bath.

-

The light source is turned on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The compensator is adjusted to remove any color fringe.

-

The refractive index is read directly from the instrument's scale.

Chemical Reactivity

As a saturated alkane, this compound is relatively unreactive under normal conditions. Its primary chemical reactions are combustion and halogenation.

-

Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. The balanced chemical equation is: C₆H₁₄ + (19/2)O₂ → 6CO₂ + 7H₂O

-

Halogenation: this compound can react with halogens (e.g., chlorine, bromine) in the presence of ultraviolet light or high temperatures in a free-radical substitution reaction. This results in the substitution of one or more hydrogen atoms with halogen atoms, leading to a mixture of halogenated products.

Mandatory Visualization

Caption: Relationship between hexane isomer structure and boiling point.

References

3-Methylpentane CAS number and safety data

An In-depth Technical Guide to 3-Methylpentane: CAS Number and Safety Data

Introduction

This compound (C₆H₁₄) is a branched-chain alkane and an isomer of hexane.[1] It is a colorless, volatile liquid with a mild, gasoline-like odor.[2][3][4] Primarily utilized as a solvent in organic synthesis, a lubricant, and a raw material for producing carbon black, it is also a component of gasoline and various consumer products like quick-drying glues.[1][5] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and detailed safety data for researchers, scientists, and drug development professionals.

Chemical Identification

Proper identification is critical for regulatory compliance and safety. The definitive CAS number for this compound is 96-14-0.[2][6][7][8]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 96-14-0[2][7][8] |

| Molecular Formula | C₆H₁₄[2][7][8] |

| Molecular Weight | 86.18 g/mol [2][7][8] |

| EC Number | 202-481-4[2] |

| UN Number | 1208[2][8] |

| Synonyms | Diethylmethylmethane[2][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling, storage, and use in experimental design.

| Property | Value |

| Appearance | Colorless liquid[2] |

| Odor | Mild, gasoline-like[3] |

| Boiling Point | 63.2 - 64 °C[2][6] |

| Melting Point | -162.9 °C[2][6] |

| Flash Point | -7 °C to -6.6 °C (Closed Cup)[2][6] |

| Density | 0.664 g/mL at 25 °C |

| Vapor Pressure | 135 mmHg at 17 °C; 190 mmHg at 25°C[2] |

| Vapor Density | 2.97 - 3.0 (Air = 1)[2] |

| Autoignition Temperature | 278 °C (532 °F)[2][4] |

| Explosive Limits | Lower: ~1.2% (V); Upper: ~7.7% (V)[9] |

| Refractive Index | n20/D 1.376 |

| Solubility | Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride.[2] Insoluble in water (17.9 mg/L at 25 °C).[6] |

Safety and Hazard Information

This compound is a hazardous chemical requiring stringent safety protocols. It is highly flammable and poses several health risks upon exposure.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour[10] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[10] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[10] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness[10] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[10] |

Exposure Limits

| Organization | Limit Type | Value |

| OSHA | PEL-TWA | 100 ppm (350 mg/m³)[3] |

| NIOSH | REL-TWA (10-hour) | 100 ppm (350 mg/m³)[3] |

| ACGIH | TLV-TWA (8-hour) | 500 ppm[10] |

| ACGIH | STEL | 1000 ppm[10] |

Toxicological Information

Exposure to this compound primarily occurs through inhalation and can impact the nervous system.[1]

-

Acute Effects : Inhalation of high concentrations can cause irritation, headaches, drowsiness, dizziness, and loss of coordination.[1][11] If the liquid is swallowed, it can enter the airways and may cause aspiration pneumonitis.[10]

-

Chronic Effects : Prolonged exposure can affect the central and peripheral nervous systems.[1] The substance also defats the skin, which may lead to dryness or cracking with repeated contact.[10]

-

Specific Studies : A subacute inhalation study in rats determined a No Observable Adverse Effect Level (NOAEL) to be above 4,540 ppm for exposure of 6 hours/day, 5 days/week for 4 weeks.[5][11] No mortality or significant clinical signs were observed in the study.[5]

Experimental Protocols

Subacute Inhalation Toxicity Study (Rat Model)

The NOAEL for this compound was determined based on the following experimental design, in accordance with OECD Test Guideline 412:[5]

-

Test Animals : Sprague Dawley rats were used for the study.[5]

-

Exposure Groups : Animals were divided into four groups and exposed to 0 ppm (control), 284 ppm, 1,135 ppm, and 4,540 ppm of this compound.[5]

-

Exposure Conditions : Exposure was conducted via whole-body inhalation for 6 hours per day, 5 days a week, for a total of 4 weeks.[5]

-

Parameters Monitored : Throughout the study, researchers monitored and recorded mortality, clinical signs, body weight, food consumption, hematology, serum chemistry, and organ weights.[5]

Physicochemical Properties Determination

Standardized testing protocols are used to determine the physicochemical properties listed in safety data sheets. For instance, the flash point is determined using a "closed cup" method, a standard procedure for volatile liquids.[6]

Safe Handling and Storage

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Key Handling and Storage Precautions

-

Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[10][12]

-

Ignition Sources : It is a highly flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[10][13] Use non-sparking tools and explosion-proof electrical equipment.[10][14]

-

Electrostatic Discharge : Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[10][13]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and flame-retardant clothing.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][14]

-

Spill Response : In case of a spill, remove all ignition sources.[9] Absorb the spill with an inert material like sand and collect it in a sealable container for disposal.[12] Do not let the chemical enter drains.[13]

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Occupational Safety and Health Administration [osha.gov]

- 4. wileyco.com [wileyco.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-methyl pentane, 96-14-0 [thegoodscentscompany.com]

- 7. scbt.com [scbt.com]

- 8. This compound GC Standard | Advent [adventchembio.com]

- 9. wileyco.com [wileyco.com]

- 10. echemi.com [echemi.com]

- 11. Subacute Inhalation Toxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Analysis of 3-Methylpentane: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 3-methylpentane, a branched alkane with the chemical formula C6H14. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format, and detailing the experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals four distinct proton environments.[1] Due to the molecule's symmetry, the two ethyl groups are chemically equivalent. The chemical shifts are all in the typical upfield region for saturated alkanes, between 0.9 and 1.4 ppm.[1]

| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Assignment |

| ~0.86 | 6H | Triplet | CH₃ (C1 and C5) |

| ~0.85 | 3H | Doublet | CH₃ (at C3) |

| ~1.25 | 4H | Multiplet | CH₂ (C2 and C4) |

| ~1.19 | 1H | Multiplet | CH (C3) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The multiplets for the CH₂ and CH protons arise from complex spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments in the molecule.[2] The symmetry of the molecule results in the two terminal methyl carbons of the pentane chain being equivalent, as are the two methylene carbons.[2]

| Chemical Shift (δ) (ppm) | Assignment |

| 11.48 | C1 and C5 |

| 18.83 | Methyl group at C3 |

| 29.27 | C2 and C4 |

| 36.35 | C3 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1][2][3] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[4]

-

An internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point for the chemical shifts, which is set to 0.0 ppm.[1][2]

-

The solution is transferred to a high-quality NMR tube.

Data Acquisition:

-

The NMR tube is placed into the NMR spectrometer.

-

For a ¹H NMR spectrum, the instrument is typically set to acquire data for a few minutes.[3]

-

For a ¹³C NMR spectrum, a longer acquisition time (20-60 minutes or more) is generally required due to the low natural abundance of the ¹³C isotope.[3]

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

The free induction decay (FID) signal is acquired and then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. For an alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 2950 - 2850 | C-H Stretch | CH₃ and CH₂ groups[5] |

| 1470 - 1450 | C-H Bend (Scissoring) | CH₂ groups[5] |

| 1385 - 1375 | C-H Bend (Rocking) | CH₃ groups |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.[7]

Experimental Protocol for IR Spectroscopy

-

For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal.

-

The sample is placed in the IR spectrometer.

-

A background spectrum (of the empty salt plates or ATR crystal) is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

The mass spectrum of this compound shows a molecular ion peak at an m/z of 86, corresponding to the molecular weight of C₆H₁₄.[8] The fragmentation pattern is characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds to form stable carbocations.[9]

| m/z | Relative Intensity | Assignment |

| 86 | Low | [C₆H₁₄]⁺ (Molecular Ion)[8] |

| 71 | Moderate | [C₅H₁₁]⁺ (Loss of CH₃) |

| 57 | High (Base Peak) | [C₄H₉]⁺ (Loss of C₂H₅)[8] |

| 43 | High | [C₃H₇]⁺ |

| 41 | Prominent | [C₃H₅]⁺[8] |

| 29 | Moderate | [C₂H₅]⁺ |

The base peak at m/z 57 corresponds to the formation of a stable secondary butyl cation.

Experimental Protocol for Mass Spectrometry

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).[10]

-

The sample is vaporized in a high vacuum environment.[11]

-

The gaseous molecules are ionized, typically using an electron ionization (EI) source, which bombards the molecules with high-energy electrons, causing them to lose an electron and form a radical cation (the molecular ion).[10]

-

The molecular ion and any fragment ions are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

References

- 1. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

3-Methylpentane: A Comprehensive Technical Guide for Laboratory Professionals

An in-depth exploration of the properties, applications, and experimental considerations of 3-methylpentane as a non-polar aprotic solvent in research and development.

Introduction

This compound, a branched-chain alkane with the chemical formula C₆H₁₄, is a colorless, volatile liquid with a mild, gasoline-like odor.[1] As a structural isomer of hexane, it possesses unique physical and chemical properties that make it a valuable non-polar aprotic solvent in various laboratory and industrial settings.[1][2] This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physicochemical properties, explores its applications in organic synthesis and analytical techniques, and provides practical experimental protocols and safety guidelines.

Physicochemical Properties

The utility of this compound as a solvent is dictated by its distinct physical and chemical characteristics. Its branched structure influences its boiling and melting points compared to its linear isomer, n-hexane.[1] A summary of its key properties is presented below.

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ | [1] |

| Molecular Weight | 86.18 g/mol | [1] |

| CAS Number | 96-14-0 | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, gasoline-like | [1] |

| Boiling Point | 63.27 °C | [1] |

| Melting Point | -118 °C | [3] |

| Density | 0.664 g/mL at 25 °C | |

| Vapor Pressure | 135 mmHg at 17 °C | |

| Flash Point | -7 °C (closed cup) | |

| Autoignition Temperature | 278 °C | [1] |

| Solubility in Water | 12.8 - 17.9 mg/L at 25 °C | [1][4][5] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene, carbon tetrachloride | [1] |

| Refractive Index (n20/D) | 1.376 | |

| Dielectric Constant | 1.89 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of organic compounds. The following table summarizes the key spectral features of this compound.

| Spectroscopic Technique | Key Features and Peaks | Reference(s) |

| ¹H NMR (in CDCl₃) | Shows four distinct proton environments with chemical shifts between 0.9–1.4 ppm. The integration reflects a 6:3:4:1 proton ratio. | [6] |

| ¹³C NMR (in CDCl₃) | Exhibits four signals corresponding to the different carbon environments, with chemical shifts at approximately 11.5, 18.8, 29.3, and 36.4 ppm. | [2] |

| Infrared (IR) Spectroscopy | Displays strong C-H stretching vibrations between 2880-2940 cm⁻¹ and C-H deformation vibrations between 1365-1480 cm⁻¹, characteristic of alkanes. | [7] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak at m/z = 86 and a base peak at m/z = 57, which is typical for branched alkanes due to the formation of stable carbocations upon fragmentation. |

Applications in a Laboratory Setting

This compound's non-polar and aprotic nature, combined with its volatility and relatively low toxicity compared to some other hydrocarbons, makes it a suitable solvent for a range of applications.

Organic Synthesis

As a non-polar aprotic solvent, this compound is an excellent medium for reactions involving non-polar reagents and intermediates.[1] It is particularly useful for:

-

Reactions requiring an inert medium: Its saturated hydrocarbon structure renders it unreactive towards many common reagents.

-

Extractions: Its immiscibility with water and ability to dissolve a wide range of non-polar organic compounds make it an effective extraction solvent.[1]

-

Low-temperature reactions: Its low melting point allows it to be used as a solvent for reactions conducted at very low temperatures.

Spectroscopy

This compound can be used as a solvent for spectroscopic analysis of non-polar compounds, particularly in infrared (IR) spectroscopy, as its own spectrum has relatively few sharp absorption bands in regions of interest for many functional groups.[7]

Chromatography

In analytical chemistry, this compound finds application in chromatographic techniques:

-

Gas Chromatography (GC): Due to its volatility, it can be used as a solvent to prepare samples for GC analysis. It is also a component of "hexanes," a common mixture used as a non-polar solvent and in GC applications.[8]

-

Liquid Chromatography (LC): It can be used as a component of the mobile phase in normal-phase liquid chromatography for the separation of non-polar compounds.

Experimental Protocols

While specific, detailed protocols where this compound is the exclusively cited solvent are not abundant in literature, its properties allow for its use in standard procedures for non-polar aprotic solvents. The following are representative protocols where this compound can be effectively utilized.

Protocol for Liquid-Liquid Extraction

This protocol describes a general procedure for the extraction of a non-polar organic compound from an aqueous solution using this compound.

Objective: To separate a non-polar organic compound from an aqueous solution.

Materials:

-

Separatory funnel

-

Beakers

-

Erlenmeyer flask

-

This compound

-

Aqueous solution containing the target compound

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Ensure the stopcock of the separatory funnel is closed and pour the aqueous solution containing the compound to be extracted into the funnel.

-

Add a volume of this compound approximately equal to that of the aqueous solution to the separatory funnel.

-

Stopper the separatory funnel, and while holding the stopper and stopcock firmly, invert the funnel.

-

Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.

-

Shake the funnel gently for 1-2 minutes to allow for the partitioning of the solute between the two phases. Periodically vent the funnel.

-

Place the separatory funnel back on a ring stand and allow the layers to fully separate. The less dense this compound layer will be the top layer.

-

Carefully drain the lower aqueous layer into a beaker.

-

Pour the upper this compound layer out through the top of the separatory funnel into a clean, dry Erlenmeyer flask. This prevents re-contamination with any residual aqueous layer in the funnel stem.

-

For multiple extractions, return the aqueous layer to the separatory funnel and repeat steps 2-8 with fresh portions of this compound. Combine all organic extracts.

-

Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate and swirling the flask. The drying agent will clump together as it absorbs residual water.

-

Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the this compound using a rotary evaporator to isolate the extracted compound.

References

- 1. This compound | C6H14 | CID 7282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound [stenutz.eu]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Organic Compounds in 3-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane, a branched-chain alkane with the chemical formula C₆H₁₄, is a colorless, volatile liquid widely utilized as a non-polar solvent in organic synthesis, chromatography, and various industrial processes.[1] Its branched structure influences its physical properties, such as a lower boiling point and melting point compared to its straight-chain isomer, hexane, which in turn affects its characteristics as a solvent.[2] Understanding the solubility of various organic compounds in this compound is critical for its effective application in research, particularly in reaction chemistry, extraction, purification, and formulation development within the pharmaceutical and chemical industries.

This technical guide provides a comprehensive overview of the solubility of organic compounds in this compound, presenting available quantitative data, detailing experimental protocols for solubility determination, and illustrating key concepts through logical diagrams.

Core Principles of Solubility in this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. As a non-polar solvent, this compound primarily engages in weak van der Waals forces (specifically, London dispersion forces). Therefore, it is an excellent solvent for other non-polar compounds and those with low polarity.

Factors Influencing Solubility in this compound:

-

Polarity: Non-polar solutes, such as other alkanes, aromatic hydrocarbons, and ethers with large alkyl groups, are generally highly soluble in this compound. Polar compounds, particularly those capable of strong hydrogen bonding like water and small alcohols, exhibit very low solubility.

-

Molecular Size and Shape: For solutes within the same homologous series, as the molecular size and surface area increase, the strength of London dispersion forces also increases, which can lead to higher solubility. However, for very large molecules, the energy required to break the solute-solute interactions in the crystal lattice can become the dominant factor, leading to decreased solubility. The branching of a solute's carbon chain can also affect its packing and interaction with the solvent molecules.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solute.

-

Presence of Functional Groups: The presence and nature of functional groups on a solute molecule significantly impact its polarity and, consequently, its solubility in this compound. Functional groups that can participate in hydrogen bonding (e.g., -OH, -COOH, -NH₂) drastically reduce solubility in non-polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of various organic compounds in this compound. It is important to note that comprehensive solubility data for a wide range of compounds in this compound is not extensively available in readily accessible literature. The data presented here has been compiled from various sources, including the IUPAC-NIST Solubility Data Series.

Table 1: Solubility of Alcohols in this compound

| Solute | Temperature (°C) | Solubility (g/L) | Reference |

| Methanol | 5 | 389 | [3] |

| Methanol | 10 | 450 | [3] |

| Methanol | 15 | 530 | [3] |

| Methanol | 20 | 650 | [3] |

| Methanol | 25 | 910 | [3] |

Table 2: Solubility of Water in this compound

| Solute | Temperature (°C) | Solubility ( g/100g solution) | Reference |

| Water | 25 | Data not extensively available | [4] |

Table 3: General Solubility of Organic Compound Classes in this compound (Qualitative)

| Compound Class | General Solubility | Rationale |

| Alkanes | Miscible | "Like dissolves like"; both are non-polar. |

| Aromatic Hydrocarbons | Generally Soluble | Non-polar nature allows for good interaction with this compound. |

| Ethers | Varies (Generally Soluble) | Solubility decreases with increasing polarity of the ether. Ethers with large alkyl groups are more soluble. |

| Esters | Varies (Generally Soluble) | Similar to ethers, solubility depends on the size of the alkyl chains. |

| Ketones | Varies (Generally Soluble) | Lower-chain ketones are more polar and less soluble than higher-chain ketones. |

| Alcohols | Sparingly to Poorly Soluble | The polar hydroxyl group leads to poor miscibility with the non-polar solvent. Solubility decreases with shorter alkyl chains. |

| Carboxylic Acids | Very Poorly Soluble | The highly polar carboxyl group, capable of strong hydrogen bonding, results in very low solubility. |

| Drug-like Molecules | Varies Significantly | Solubility is highly dependent on the overall polarity and presence of functional groups. Non-polar, lipophilic compounds will be more soluble. |

Experimental Protocols

The determination of the solubility of organic compounds in a volatile solvent like this compound requires precise and well-controlled experimental procedures. The following are detailed methodologies for key experiments.

The Shake-Flask Method (for Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solute in a solvent.[5][6]

a. Materials and Apparatus:

-

Analyte (solute) of interest (high purity)

-

This compound (high purity, anhydrous)

-

Thermostatically controlled shaker or water bath

-

Sealed, inert sample vials or flasks (e.g., glass with PTFE-lined caps)

-

Analytical balance

-

Filtration system (e.g., syringe filters with a membrane compatible with this compound, such as PTFE)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

b. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a known volume or mass of this compound in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid contamination from the undissolved solid, it is recommended to pre-wet the syringe with the solution.

-

Filtration: Immediately filter the sample through a compatible syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of the solute using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[7][8][9][10]

a. Materials and Apparatus:

-

Analyte (solute) of interest (non-volatile, high purity)

-

This compound (volatile, high purity)

-

Thermostatically controlled environment

-

Sealed sample vials or flasks

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

b. Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of the solute in this compound as described in the shake-flask method (steps 1-3).

-

Sampling and Weighing: Carefully withdraw a known mass or volume of the clear supernatant and transfer it to a pre-weighed, clean, and dry evaporating dish or vial. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood or a vacuum desiccator to allow the this compound to evaporate completely. Gentle heating in an oven at a temperature well below the boiling point of the solute can be used to expedite the process, provided the solute is thermally stable.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the remaining solid solute to a constant weight in an oven or desiccator.

-

Calculation: The solubility can be calculated as the mass of the dried solute per mass or volume of the solvent.

Mandatory Visualizations

Logical Relationship: Factors Influencing Solubility

Caption: Factors influencing the solubility of organic compounds in this compound.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

This compound is a valuable non-polar solvent for a variety of applications in research and industry. Its effectiveness as a solvent is dictated by the fundamental principles of intermolecular forces. While it is an excellent solvent for non-polar and weakly polar organic compounds, its utility for dissolving polar molecules is limited. The quantitative data on the solubility of various organic compounds in this compound is not as extensive as for more common solvents, highlighting an area where further research would be beneficial. The experimental protocols outlined in this guide, such as the shake-flask and gravimetric methods, provide robust frameworks for researchers to determine the solubility of their compounds of interest in this compound, thereby enabling more informed decisions in experimental design and process development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

Thermodynamic properties of 3-Methylpentane

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₄) is a branched-chain alkane, a structural isomer of hexane, that serves as a fundamental component in various chemical and industrial processes. A thorough understanding of its thermodynamic properties is paramount for applications ranging from solvent chemistry and fuel development to its use as a reference compound in material science. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents theoretical approaches for their estimation.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound have been extensively studied. The following tables summarize the most critical data for the solid, liquid, and gaseous phases.

Table 1: General and Phase Transition Properties of this compound

| Property | Value | Units | Reference(s) |

| Molar Mass | 86.18 | g/mol | [1] |

| Boiling Point (at 1 atm) | 63.27 | °C | |

| Melting Point | -162.9 | °C | |

| Triple Point Temperature | 110.26 | K | [2] |

| Enthalpy of Fusion (at 110.26 K) | 5.3032 | kJ/mol | [2][3] |

| Entropy of Fusion (at 110.26 K) | 48.101 | J/(mol·K) | [2][3] |

| Critical Temperature | 231.2 | °C | |

| Critical Pressure | 3.12 | MPa |

Table 2: Standard Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Units | Phase | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | -201.87 ± 0.76 | kJ/mol | Liquid | [4] |

| Standard Molar Entropy (S°) | 292.5 | J/(mol·K) | Liquid | [5] |

| Heat Capacity at Constant Pressure (Cp) | 191.16 | J/(mol·K) | Liquid | [5][6] |

| Heat Capacity at Constant Pressure (Cp) | 33.49 | cal/(K·mol) | Gas |

Table 3: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Vapor Pressure (mmHg) | Reference(s) |

| 17 | 135 | [7][8] |

| 25 | 190.0 |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies commonly employed for characterizing this compound.

Adiabatic Calorimetry

Adiabatic calorimetry is a primary technique for determining heat capacities, enthalpies of fusion, and enthalpies of vaporization. The principle lies in measuring the energy required to induce a specific temperature change in a sample under conditions where no heat is exchanged with the surroundings.[9][10]

Methodology:

-

Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air and volatile impurities. The sample is then hermetically sealed in a calorimeter vessel of known heat capacity.

-

Apparatus: The calorimeter vessel is placed within an adiabatic shield. The temperature difference between the vessel and the shield is continuously monitored, and the shield's temperature is adjusted to match the vessel's temperature, thereby minimizing heat exchange.[9]

-

Measurement of Heat Capacity: A known quantity of electrical energy is supplied to the calorimeter, and the resulting temperature increase is measured precisely. The heat capacity is calculated from the energy input and the temperature change. For this compound, these measurements are performed over a wide temperature range, including the solid and liquid phases.[11][12]

-

Measurement of Enthalpy of Fusion: The sample is cooled to a temperature below its triple point (110.26 K). Energy is then supplied to the sample at a constant rate, and the temperature is monitored. A plateau in the temperature profile is observed at the melting point, during which all the supplied energy contributes to the phase change. The enthalpy of fusion is determined from the total energy supplied during this plateau.[13][14][15][16]

-

Data Analysis: The raw data of energy input versus temperature is used to calculate the heat capacity at different temperatures and the enthalpy of fusion. Corrections are made for the heat capacity of the calorimeter vessel.

Vapor Pressure Determination

The vapor pressure of a volatile liquid like this compound is a critical property, often determined by static or dynamic methods.

Static Method Methodology:

-

Apparatus Setup: A sample of this compound is placed in a thermostated cell connected to a pressure measuring device (e.g., a manometer) and a vacuum line.[4][17]

-

Degassing: The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases that would contribute to the total pressure.[18]

-

Equilibration: The sample cell is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.[4]

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured at a series of constant temperatures. The temperature of the sample is precisely controlled and measured.[1][8][19]

Ebulliometry (Dynamic Method) Methodology:

-

Apparatus: An ebulliometer is used, which is designed to measure the boiling point of a liquid at a controlled pressure. The core components include a boiler, a condenser, and a temperature sensor placed in a thermowell to measure the temperature of the vapor-liquid equilibrium.[20][21]

-

Procedure: The pressure in the system is set to a specific value. The liquid this compound is heated until it boils. The temperature at which the liquid and vapor are in equilibrium (the boiling point at that pressure) is precisely measured.[22][23][24]

-

Data Collection: This process is repeated for a range of pressures, yielding a set of corresponding boiling points.

Theoretical Estimation Methods

In the absence of experimental data, theoretical methods can provide reliable estimates of thermodynamic properties.

Benson Group Additivity Method

The Benson group additivity method is a widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[12][25] This method assumes that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can be estimated using the following general equation:

Property = Σ (Group Contribution) + Σ (Ring Strain Corrections) + Σ (Non-nearest Neighbor Interactions)

For this compound (CH₃CH₂CH(CH₃)CH₂CH₃), the relevant groups and their contributions are summed to predict its thermodynamic properties.[2][26][27][28]

Visualizations

The following diagrams illustrate the experimental workflows and theoretical concepts discussed in this guide.

Caption: Workflow for determining heat capacity and enthalpy of fusion using adiabatic calorimetry.

Caption: Workflow for determining vapor pressure using the static method.

Caption: Conceptual diagram of the Benson Group Additivity method for this compound.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. nist.gov [nist.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. consilab.de [consilab.de]

- 5. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 10. aa6kj.hopto.org [aa6kj.hopto.org]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. calnesis.com [calnesis.com]

- 14. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 15. smc.edu [smc.edu]

- 16. alameda.edu [alameda.edu]

- 17. books.rsc.org [books.rsc.org]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. pennwest.edu [pennwest.edu]

- 20. Ebulliometer - Wikipedia [en.wikipedia.org]

- 21. assignmentpoint.com [assignmentpoint.com]

- 22. che.utah.edu [che.utah.edu]

- 23. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 24. researchgate.net [researchgate.net]

- 25. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. srd.nist.gov [srd.nist.gov]

- 28. srd.nist.gov [srd.nist.gov]

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 3-Methylpentane

For Researchers, Scientists, and Drug Development Professionals